3-Bromo-4-chloroaniline
Overview
Description
3-Bromo-4-chloroaniline is an aromatic amine with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at the third and fourth positions of the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chloroaniline can be synthesized through several methods. One common method involves the reaction of hexamethylenetetramine with chlorine gas in the presence of formaldehyde and paraformaldehyde . Another method includes the reduction of 3-bromo-4-chloronitrobenzene using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration of chlorobenzene followed by bromination and subsequent reduction of the nitro group to an amine . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and chlorine), the compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Reduction: The nitro group in 3-bromo-4-chloronitrobenzene can be reduced to form this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Nitration: 3-Bromo-4-chloronitrobenzene.
Reduction: this compound.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-chloroaniline has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloroaniline involves its interaction with various molecular targets. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms direct the incoming electrophiles to specific positions on the benzene ring .
Comparison with Similar Compounds
4-Bromo-3-chloroaniline: Similar structure but with different positions of bromine and chlorine atoms.
2-Bromo-4-chloroaniline: Another isomer with different substitution pattern.
3,4-Dichloroaniline: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 3-Bromo-4-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms on the benzene ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-4-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZODFVCIDBDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511296 | |
Record name | 3-Bromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-54-1 | |
Record name | 3-Bromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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